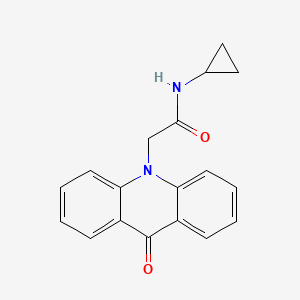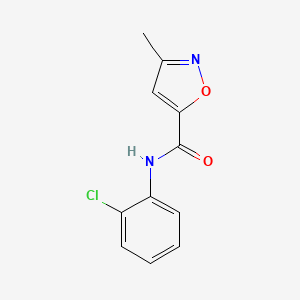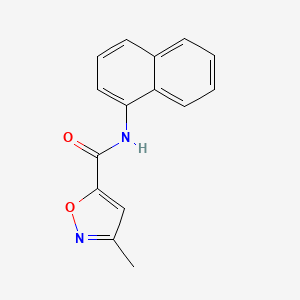![molecular formula C17H16N2O2S B7457125 N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide, also known as BZM-055, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities in various animal models. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has been found to have potential as a treatment for Alzheimer's disease and Parkinson's disease. It has also been studied for its potential as a neuroprotective agent.
作用機序
The exact mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide is not fully understood. However, it has been found to modulate the activity of various neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and serotonin. N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has been found to enhance the activity of GABA, which is an inhibitory neurotransmitter. This results in a decrease in neuronal excitability, which may contribute to its anticonvulsant and anxiolytic activities. N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has also been found to increase the levels of serotonin in the brain, which may contribute to its antidepressant activity.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the brain. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has been found to increase the levels of antioxidants in the brain, which may contribute to its neuroprotective activity.
実験室実験の利点と制限
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It has also been found to exhibit various biochemical and physiological effects, which make it a useful tool for studying the brain and its functions. However, N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide also has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide. One area of research is to further explore its potential therapeutic applications, particularly for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to further elucidate its mechanism of action, particularly its effects on neurotransmitters such as GABA and serotonin. Additionally, future research could focus on developing more potent and selective analogs of N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide, which may have improved therapeutic potential.
合成法
The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide involves the condensation of 2-aminothiophenol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethylene oxide to form the final compound, N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide. This synthesis method has been optimized and has been found to yield high purity and high-quality N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide.
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-13-6-4-5-12(11-13)17(20)18-10-9-16-19-14-7-2-3-8-15(14)22-16/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPXFTJSMDHGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)

![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)

![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)




